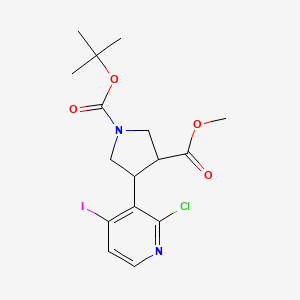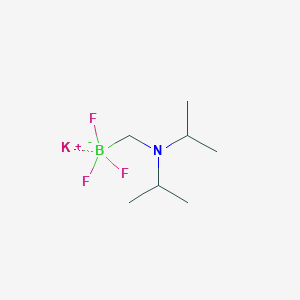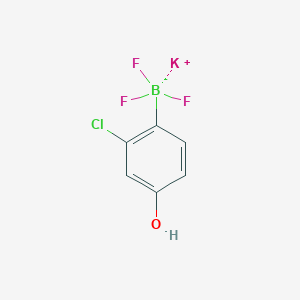
L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7-->28),(13-->33),(17-->35)-tris(disulfide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7–>28),(13–>33),(17–>35)-tris(disulfide) is a complex cyclic peptide with multiple disulfide bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming disulfide bridges between cysteine residues under oxidative conditions, typically using iodine or air oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often incorporating high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form disulfide bridges, which are crucial for its cyclic structure.
Reduction: Disulfide bridges can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Iodine, air oxidation.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).
Major Products
Oxidation: Cyclic peptide with disulfide bridges.
Reduction: Linear peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis and cyclization techniques.
Structural Studies: Investigated for its unique cyclic structure and disulfide bridges.
Biology
Protein Engineering: Utilized in the design of novel peptides with specific biological activities.
Enzyme Inhibition: Studied for its potential to inhibit enzymes by mimicking natural substrates.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutics targeting specific proteins.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applied in the production of bioactive peptides for various industrial applications.
Pharmaceuticals: Incorporated into formulations for targeted drug delivery.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The disulfide bridges play a crucial role in maintaining its cyclic structure, which is essential for binding to these targets. The mechanism involves:
Binding: The cyclic peptide binds to the active site of the target protein.
Inhibition: The binding inhibits the protein’s activity, leading to a biological response.
Pathways: The compound may modulate signaling pathways by affecting protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- **L-Glutamine, 5-oxo-L-prolyl-L-phenylalanyl-L-threonyl-L-alpha-aspartyl-L-valyl-L-alpha-aspartyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-alpha-glutamyl-L-cysteinyl-L-tryptophyl-L-seryl-L-valyl-L-cysteinyl-L-lysyl-L-alpha-aspartyl-L-leucyl-L-phenylalanylglycyl-L-valyl-L-alpha-aspartyl-L-arginylglycyl-L-lysyl-L-cysteinyl-L-methionylglycyl-L-lysyl-L-lysyl-L-cysteinyl-L-arginyl-L-cysteinyl-L-tyrosyl-, cyclic (7–>28),(13–>33),(17–>35)-tris(disulfide) analogs.
Other Cyclic Peptides: Compounds with similar cyclic structures and disulfide bridges.
Uniqueness
Complex Structure: The compound’s intricate cyclic structure with multiple disulfide bridges sets it apart from simpler peptides.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its uniqueness.
Properties
IUPAC Name |
5-amino-2-[[2-[[10-[[2-[[2-[[2-[[2-[[7,34-bis(4-aminobutyl)-25-benzyl-13-(3-carbamimidamidopropyl)-16,31-bis(carboxymethyl)-28-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-19-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-7-(3-carbamimidamidopropyl)-6,9-dioxo-1,2-dithia-5,8-diazacycloundecane-4-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H133N29O27S4/c1-42(2)28-50-76(133)107-51(29-44-14-6-5-7-15-44)70(127)98-38-65(121)112-68(43(3)4)80(137)109-53(31-67(124)125)77(134)104-45(18-12-25-91-82(87)88)69(126)97-36-63(119)101-47(17-9-11-24-85)74(131)110-54(39-141-140-27-22-58(114)100-46(16-8-10-23-84)73(130)108-52(30-66(122)123)78(135)106-50)71(128)96-34-61(117)94-32-59(115)93-33-60(116)95-35-62(118)103-56-41-143-142-40-55(111-75(132)48(105-79(56)136)19-13-26-92-83(89)90)72(129)99-37-64(120)102-49(81(138)139)20-21-57(86)113/h5-7,14-15,42-43,45-56,68H,8-13,16-41,84-85H2,1-4H3,(H2,86,113)(H,93,115)(H,94,117)(H,95,116)(H,96,128)(H,97,126)(H,98,127)(H,99,129)(H,100,114)(H,101,119)(H,102,120)(H,103,118)(H,104,134)(H,105,136)(H,106,135)(H,107,133)(H,108,130)(H,109,137)(H,110,131)(H,111,132)(H,112,121)(H,122,123)(H,124,125)(H,138,139)(H4,87,88,91)(H4,89,90,92) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXIJSXQQLSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC2=O)CCCNC(=N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H133N29O27S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2097.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B8205149.png)


![Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride](/img/structure/B8205162.png)






![cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B8205217.png)
